2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate
Description
Properties
Molecular Formula |
C8H7BrF3NO3S |
|---|---|
Molecular Weight |
334.11 g/mol |
IUPAC Name |
(2-amino-4-bromo-5-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7BrF3NO3S/c1-4-2-7(6(13)3-5(4)9)16-17(14,15)8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
IHDZPJYJSYVYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Amino-4-bromo-5-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulphonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The bromine and amino groups also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with antitumor agents like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) (). Key differences lie in the substitution patterns and functional groups:
Metabolic and Enzymatic Interactions
DF 203’s antitumor activity relies on CYP1A1-mediated metabolism to form 6-hydroxy-DF 203 , which irreversibly inhibits CYP1A1, enhancing cytotoxicity in sensitive cells . By contrast, the trifluoromethanesulphonate group in the target compound may alter metabolic fate:
- The bromo substituent increases molecular weight and lipophilicity, which could slow metabolic clearance or influence substrate specificity for CYP isoforms.
Research Findings and Hypotheses
Key Inferences from Structural Analogs
- CYP1A1 Interaction : While DF 203 requires CYP1A1 for activation, the target compound’s trifluoromethanesulphonate group may limit enzyme binding, necessitating alternative activation pathways.
- Antitumor Potential: The bromo substituent could enhance DNA alkylation or intercalation, but this remains untested.
Biological Activity
2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is a compound of interest due to its potential biological activities, particularly in the context of antibacterial and antiviral properties. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a trifluoromethanesulphonate group which enhances its reactivity and solubility in biological systems. The presence of the amino group and bromine atom on the phenyl ring may contribute to its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, compounds with similar structures exhibited significant activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) K. pneumoniae | MIC (µg/mL) P. aeruginosa |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A | 0.008 | 0.03 | 0.125 |
| Compound B | 1 | 2 | 4 |
Note: TBD = To Be Determined based on specific assays conducted for this compound.
Antiviral Activity
The antiviral properties of related compounds have also been investigated, particularly their ability to inhibit HIV-1 reverse transcriptase. The structural modifications seen in compounds like 2-amino-4-bromo-5-methylphenyl derivatives suggest potential for antiviral efficacy.
Table 2: Antiviral Activity Against HIV-1
| Compound | EC50 (µM) HIV-1 RF | EC50 (µM) HIV-1 IIIB |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | 0.24 | 6.3 |
| Compound D | >10 | >10 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that similar compounds may act through inhibition of key enzymes involved in bacterial cell wall synthesis or viral replication processes.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several derivatives against resistant strains of Pseudomonas aeruginosa. The results indicated that modifications at the amino and bromo positions significantly enhanced activity compared to standard fluoroquinolones .
- Antiviral Screening : Another research effort focused on assessing the antiviral potential of various phenyl derivatives against HIV-1. The findings showed that certain modifications led to improved inhibition rates, suggesting that structural optimizations could enhance therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for introducing the trifluoromethanesulfonate group into aromatic systems like 2-amino-4-bromo-5-methylphenyl trifluoromethanesulphonate?
The trifluoromethanesulfonate (triflate) group is typically introduced via reaction of a phenolic precursor with trifluoromethanesulfonyl chloride (TfCl) under basic conditions. For example, derivatives like 4-bromophenyl trifluoromethanesulfonate are synthesized by treating 4-bromophenol with TfCl in the presence of a base such as pyridine or triethylamine . Key steps include:
- Activation : Deprotonation of the phenolic –OH group to form a phenoxide intermediate.
- Electrophilic substitution : Reaction with TfCl to form the triflate ester.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Critical parameters :
- Temperature control (0–25°C) to avoid side reactions.
- Strict anhydrous conditions to prevent hydrolysis of TfCl.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and confirm its regiochemistry?
Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Focus on aromatic proton splitting patterns and substituent-induced shifts. The amino group (–NH2) causes deshielding of adjacent protons, while bromine and triflate groups influence chemical shifts (e.g., triflate typically downshifts nearby carbons by ~5–10 ppm) .
- IR : Confirm the presence of –SO2F3 via asymmetric/symmetric S=O stretches (~1350–1200 cm<sup>-1</sup>).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> and isotopic patterns (e.g., bromine’s <sup>79</sup>Br/<sup>81</sup>Br doublet).
Q. Data interpretation example :
| Group | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) |
|---|---|---|
| –NH2 | 5.2 (broad, exchangeable) | – |
| –CF3SO3 | – | 118–122 (q, JCF = 320 Hz) |
Advanced Research Questions
Q. How does the trifluoromethanesulfonyl group influence the reactivity of this compound in Diels-Alder or cross-coupling reactions?
The triflate group is a potent electron-withdrawing substituent (Hammett σp<sup>+</sup> ≈ +3.1), enhancing dienophilicity in Diels-Alder reactions and serving as a leaving group in cross-couplings . Experimental design considerations :
- Kinetic studies : Compare reaction rates with non-triflated analogs (e.g., bromo or methylsulfonate derivatives). For example, phenyl(trifluoromethanesulfonyl)acetylene reacts 235× faster with 1,3-diphenylisobenzofuran than phenylpropioloyl chloride .
- Computational analysis : Use DFT calculations to map electron density changes at the reaction center.
Q. Example optimization table :
| Dienophile | Reaction Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | Reference |
|---|---|---|
| Triflate-substituted | 235 (relative to propioloyl Cl) | |
| Methylsulfonate-substituted | 1.0 (baseline) | – |
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
X-ray crystallography provides unambiguous structural confirmation. For example:
Q. Key parameters :
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- High-resolution data (Rint < 0.05) for precise refinement.
Q. What strategies mitigate hydrolysis or thermal degradation of the triflate group during storage or reactions?
Stability optimization :
- Storage : Anhydrous conditions (e.g., molecular sieves) at –20°C.
- Reaction design : Avoid protic solvents (e.g., use THF or DCM instead of MeOH).
- Additives : Include scavengers like 2,6-di-tert-butylpyridine to trap acidic byproducts .
Q. Degradation analysis :
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| H2O/MeOH (1:1) | 2.5 | Phenolic derivative |
| Dry DCM | >48 | – |
Q. How can computational methods predict the compound’s reactivity in unexplored reaction pathways?
Methodology :
- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies. For example, predict regioselectivity in nucleophilic aromatic substitution (SNAr) by mapping Fukui indices .
- Machine learning : Train models on similar triflate-containing compounds to forecast reaction outcomes.
Q. Case study :
| Parameter | Value (kcal/mol) |
|---|---|
| ΔG<sup>‡</sup> (SNAr) | 18.2 |
| ΔG<sup>‡</sup> (Diels-Alder) | 12.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
